molecular formula C9H12O3 B2544536 Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate CAS No. 2375269-77-3

Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate

Cat. No.: B2544536
CAS No.: 2375269-77-3
M. Wt: 168.192
InChI Key: HPOUPBRFOHFWKX-UHFFFAOYSA-N
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Description

Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate is a unique chemical compound known for its intricate structure and diverse applications. This compound is characterized by its tricyclic framework, which includes an oxatricyclo ring system. Its chemical formula is C9H12O3, and it is often used in various fields such as drug synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted tricyclic compounds. These products often retain the core tricyclic structure, making them valuable intermediates in further chemical synthesis .

Scientific Research Applications

Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s tricyclic structure often plays a key role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific tricyclic framework, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as drug synthesis and material science .

Properties

IUPAC Name

methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8(10)9-6-4-2-3-5(6)7(9)12-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOUPBRFOHFWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3CCCC3C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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